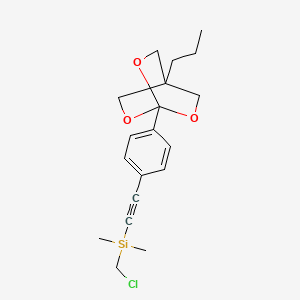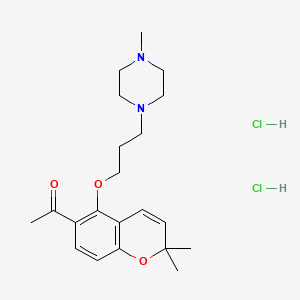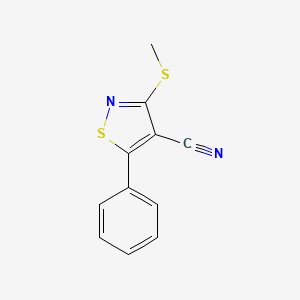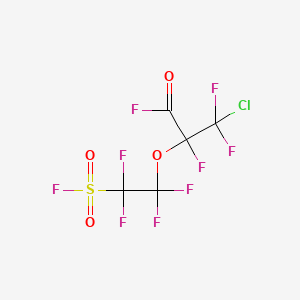
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- is a highly fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms and a fluorosulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the reaction of a chlorinated fluorinated alcohol with a fluorosulfonyl fluoride in the presence of a base. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques and catalysts can enhance the efficiency and selectivity of the synthesis process. Safety measures are crucial due to the reactivity of the fluorinated intermediates and the potential release of toxic by-products.
化学反応の分析
Types of Reactions
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the fluorosulfonyl group are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different fluorinated products.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, resulting in the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of fluorinated derivatives, while hydrolysis can produce fluorinated acids and alcohols.
科学的研究の応用
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism by which propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- exerts its effects involves its ability to interact with various molecular targets. The fluorine atoms and the fluorosulfonyl group can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
- Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-
- 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoyl fluoride
Uniqueness
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- is unique due to the presence of both chlorinated and fluorinated groups, as well as the fluorosulfonyl moiety. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications that require high chemical stability and reactivity.
特性
CAS番号 |
81126-57-0 |
|---|---|
分子式 |
C5ClF9O4S |
分子量 |
362.56 g/mol |
IUPAC名 |
3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoyl fluoride |
InChI |
InChI=1S/C5ClF9O4S/c6-3(9,10)2(8,1(7)16)19-4(11,12)5(13,14)20(15,17)18 |
InChIキー |
MULWMWPAUVOGLW-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(F)(F)Cl)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


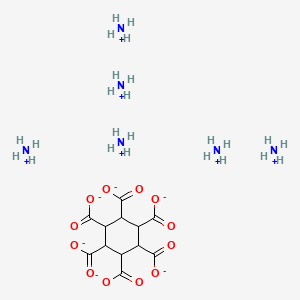
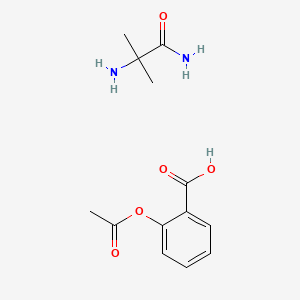
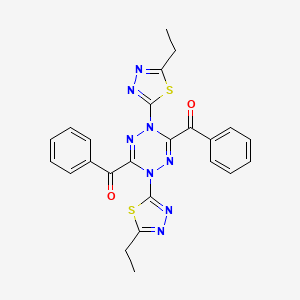
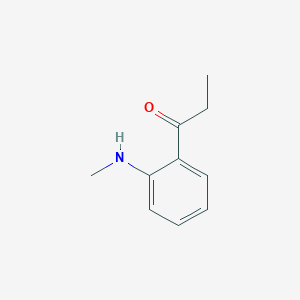
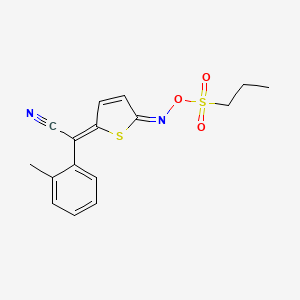
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)
